1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-3-carboxylic acid
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Overview
Description
1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-3-carboxylic acid is a heterocyclic compound that features a furan ring, a pyridazine ring, and a piperidine ring
Mechanism of Action
Target of Action
Related compounds such as pyrrolidine derivatives have been found to inhibit gaba (γ-aminobutyric acid) uptake . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system, and its uptake inhibition can lead to an increase in its concentration in the synaptic cleft, potentially affecting neuronal excitability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-3-carboxylic acid typically involves multi-step reactions. One common route starts with the preparation of the furan-2-yl-pyridazine intermediate, which is then reacted with piperidine-3-carboxylic acid under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions.
Major Products:
- Oxidation of the furan ring can yield furan-2,3-dione derivatives.
- Reduction of the pyridazine ring can produce dihydropyridazine derivatives.
- Substitution on the piperidine ring can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Comparison with Similar Compounds
1-(6-(Thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxylic acid: This compound has a thiophene ring instead of a furan ring, which can alter its chemical and biological properties.
1-(6-(Pyridin-2-yl)pyridazin-3-yl)piperidine-3-carboxylic acid: The presence of a pyridine ring instead of a furan ring can affect its reactivity and interactions with biological targets.
Uniqueness: 1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-3-carboxylic acid is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-14(19)10-3-1-7-17(9-10)13-6-5-11(15-16-13)12-4-2-8-20-12/h2,4-6,8,10H,1,3,7,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGXAXASTGZYEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CO3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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